Brivanib

Catalog No.
S548894
CAS No.
649735-46-6
M.F
C19H19FN4O3
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivanib

CAS Number

649735-46-6

Product Name

Brivanib

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS 540215, BMS 582664, BMS-540215, BMS-582664, BMS540215, BMS582664, brivanib, brivanib alaninate

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C

The exact mass of the compound Brivanib is 370.14412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brivanib (CAS 649735-46-6), also known as BMS-540215, is a highly potent, ATP-competitive dual inhibitor of vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR)[1]. In preclinical and analytical settings, it is primarily utilized to investigate angiogenesis, particularly in models where tumors have developed adaptive evasive resistance to selective VEGF blockade. As the active free-base moiety, Brivanib demonstrates an IC50 of 25 nM against human VEGFR-2 and 148 nM against FGFR-1[1]. For procurement professionals and assay developers, distinguishing between this active free base and its highly soluble prodrug counterpart (Brivanib alaninate) is critical for ensuring assay compatibility, as the free base is strictly required for cell-free biochemical assays and direct in vitro cellular screening where metabolic prodrug cleavage is absent [2].

Generic substitution of Brivanib with standard anti-angiogenic multi-kinase inhibitors like Sorafenib fails because Sorafenib lacks the necessary FGFR inhibitory profile required to suppress FGF-mediated compensatory angiogenesis [2]. Furthermore, substituting Brivanib free base (BMS-540215) with its prodrug form, Brivanib alaninate (BMS-582664), in biochemical or standard in vitro cellular assays will yield false negatives. The free base exhibits extremely low aqueous solubility (<1 μg/mL at pH 6.5) but is immediately active against target kinases [1]. In contrast, the alaninate prodrug provides high aqueous solubility (73 mg/mL) for in vivo oral dosing but remains inactive until it undergoes enzymatic ester cleavage, typically requiring liver S9 fractions or in vivo metabolism [1]. Consequently, selecting the correct chemical form is an absolute prerequisite for assay validity.

Direct Kinase Inhibition Requires the Free Base Moiety

In cell-free biochemical assays, the free base Brivanib (BMS-540215) acts as a direct ATP-competitive inhibitor, achieving an IC50 of 25 nM against VEGFR-2 and 148 nM against FGFR-1 [2]. The prodrug form, Brivanib alaninate, is an L-alanine ester designed for in vivo absorption and requires metabolic conversion to liberate this active moiety. Because ester cleavage is remarkably low in standard human plasma and requires liver metabolism, using the prodrug in cell-free kinase assays or standard cell cultures without metabolic activation will fail to replicate the target inhibition [1].

Evidence DimensionRequirement for metabolic activation in vitro
Target Compound DataBrivanib free base (Directly active, IC50 = 25 nM for VEGFR-2)
Comparator Or BaselineBrivanib alaninate (Requires liver S9 fraction/in vivo cleavage for activity)
Quantified DifferenceImmediate in vitro activity vs. reliance on enzymatic ester cleavage
ConditionsCell-free kinase assay / in vitro screening

Buyers must procure the free base (BMS-540215) for biochemical and direct cellular assays, as the prodrug will not be efficiently converted to the active form in vitro.

Dual VEGFR/FGFR Targeting for Adaptive Resistance Models

Standard multi-kinase inhibitors like Sorafenib primarily target VEGFR, PDGFR, and RAF, but lack potent activity against FGFR. Sorafenib demonstrates a VEGFR-2 IC50 of ~90 nM but fails to suppress FGFR-driven compensatory angiogenesis[2]. Brivanib provides potent dual inhibition, with a VEGFR-2 IC50 of 25 nM and robust FGFR-1/2/3 inhibition (IC50s of 148 nM, 125 nM, and 68 nM, respectively) [1]. This dual profile makes Brivanib an essential tool compound for modeling and overcoming evasive resistance to first-line VEGF-only inhibitors.

Evidence DimensionFGFR-1 Inhibitory Potency
Target Compound DataBrivanib (IC50 = 148 nM)
Comparator Or BaselineSorafenib (Inactive against FGFR)
Quantified DifferenceBrivanib provides functional FGFR blockade, whereas Sorafenib does not
ConditionsIn vitro kinase profiling

Researchers modeling resistance to standard anti-angiogenic therapies must select Brivanib over Sorafenib to effectively block the FGF-mediated escape pathway.

Solubility Constraints Dictating Formulation Strategy

The selection between Brivanib free base and its prodrug is heavily dictated by formulation requirements. Brivanib free base exhibits extremely poor aqueous solubility (<1 μg/mL at pH 6.5), which leads to dissolution rate-limited absorption and poor oral bioavailability at high doses [1]. To overcome this in animal models, the L-alanine prodrug (Brivanib alaninate) was developed, which increases aqueous solubility to 73 mg/mL at pH 5.8 [1].

Evidence DimensionAqueous Solubility
Target Compound DataBrivanib free base (<1 μg/mL at pH 6.5)
Comparator Or BaselineBrivanib alaninate (73 mg/mL at pH 5.8)
Quantified Difference>73,000-fold increase in aqueous solubility for the prodrug form
ConditionsAqueous buffer at mildly acidic to neutral pH

For in vivo oral dosing studies requiring completely aqueous vehicles, buyers must procure Brivanib alaninate, whereas the free base is strictly for DMSO-solubilized in vitro work.

Biochemical Kinase Profiling and Structural Biology

Because it is the directly active ATP-competitive moiety, Brivanib free base (BMS-540215) is the mandatory choice for cell-free kinase assays, structural co-crystallization studies, and high-throughput screening against VEGFR and FGFR panels. The prodrug form cannot be used in these scenarios due to the lack of esterase activity required for conversion [1].

Cellular Assays for Angiogenesis and Endothelial Proliferation

In human umbilical vein endothelial cells (HUVECs) or other in vitro cellular models stimulated by VEGF or basic FGF, Brivanib free base should be utilized to directly measure the inhibition of receptor phosphorylation (e.g., VEGFR-2, FGFR-1) and downstream ERK1/2 and Akt signaling, avoiding the variable and often insufficient prodrug conversion rates in standard cell culture media [2].

Modeling Evasive Resistance to Standard VEGFR Inhibitors

In translational oncology research, Brivanib is utilized as a benchmark dual-inhibitor to study tumors that have developed adaptive resistance to first-line agents like Sorafenib or Sunitinib. Its specific ability to block the compensatory FGF signaling pathway makes it an indispensable tool for validating new combination therapies or resistance-breaking strategies[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

370.14411864 Da

Monoisotopic Mass

370.14411864 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DDU33B674I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Brivanib is a pyrrolotriazine-based compound and an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with potential antineoplastic activity. BMS-540215 specifically targets and binds strongly to human VEGFR-2, a tyrosine kinase receptor and pro-angiogenic growth factor expressed almost exclusively on vascular endothelial cells. Blockade of VEGFR-2 by this agent may lead to an inhibition of VEGF-stimulated endothelial cell migration and proliferation, thereby inhibiting tumor angiogenesis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
FGFR family
FGFR1 (CD331) [HSA:2260] [KO:K04362]

Pictograms

Health Hazard

Health Hazard

Other CAS

649735-46-6

Wikipedia

Brivanib

Dates

Last modified: 08-15-2023
1: Finn RS, Kang YK, Mulcahy M, Polite BN, Lim HY, Walters I, Baudelet C, Manekas D, Park JW. Phase II, Open-label Study of Brivanib as Second-line Therapy in Patients with Advanced Hepatocellular Carcinoma. Clin Cancer Res. 2012 Jan 11. [Epub ahead of print] PubMed PMID: 22238246.
2: Gong J, Gan J, Iyer RA. Identification of the oxidative and conjugative enzymes involved in the biotransformation of brivanib. Drug Metab Dispos. 2012 Jan;40(1):219-26. Epub 2011 Oct 11. PubMed PMID: 21989950.
3: Garcia JA, Roberts LR. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. J Hepatol. 2011 Sep 29. [Epub ahead of print] PubMed PMID: 21963517.
4: Kudo M. Future treatment option for hepatocellular carcinoma: a focus on brivanib. Dig Dis. 2011;29(3):316-20. Epub 2011 Aug 9. Review. PubMed PMID: 21829023.
5: Syed S, Clemens PL, Lathers D, Kollia G, Dhar A, Walters I, Masson E. Lack of Effect of Brivanib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, Administered Intravenously and Orally in Healthy Participants. J Clin Pharmacol. 2011 Jun 9. [Epub ahead of print] PubMed PMID: 21659627.
6: Garrett CR, Siu LL, El-Khoueiry A, Buter J, Rocha-Lima CM, Marshall J, LoRusso P, Major P, Chemidlin J, Mokliatchouk O, Velasquez L, Hayes W, Feltquate D, Syed S, Ford S, Kollia G, Galbraith S, Nuyten DS. Phase I dose-escalation study to determine the safety, pharmacokinetics and pharmacodynamics of brivanib alaninate in combination with full-dose cetuximab in patients with advanced gastrointestinal malignancies who have failed prior therapy. Br J Cancer. 2011 Jun 28;105(1):44-52. doi: 10.1038/bjc.2011.182. Epub 2011 May 31. PubMed PMID: 21629245; PubMed Central PMCID: PMC3137402.
7: Allen E, Walters IB, Hanahan D. Brivanib, a dual FGF/VEGF inhibitor, is active both first and second line against mouse pancreatic neuroendocrine tumors developing adaptive/evasive resistance to VEGF inhibition. Clin Cancer Res. 2011 Aug 15;17(16):5299-310. doi: 10.1158/1078-0432.CCR-10-2847. Epub 2011 May 27. PubMed PMID: 21622725; PubMed Central PMCID: PMC3156934.
8: LoRusso P, Shapiro GI, Hurwitz H, Pilat MJ, Chemidlin J, Kollia G, Syed S, Fischer B, Masson E. Lack of food effect on single-dose pharmacokinetics of brivanib, and safety and efficacy following multiple doses in subjects with advanced or metastatic solid tumors. Cancer Chemother Pharmacol. 2011 Dec;68(6):1377-85. Epub 2011 Apr 3. PubMed PMID: 21461891.
9: Diaz-Padilla I, Siu LL. Brivanib alaninate for cancer. Expert Opin Investig Drugs. 2011 Apr;20(4):577-86. Epub 2011 Mar 11. Review. PubMed PMID: 21391890.
10: Park JW, Finn RS, Kim JS, Karwal M, Li RK, Ismail F, Thomas M, Harris R, Baudelet C, Walters I, Raoul JL. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. Clin Cancer Res. 2011 Apr 1;17(7):1973-83. Epub 2011 Feb 24. PubMed PMID: 21349999.

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